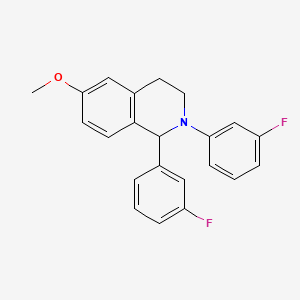
1,2,3,4-Tetrahydro-1,2-bis(3-fluorophenyl)-6-methoxyisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-1,2-bis(3-fluorophenyl)-6-methoxyisoquinoline is a synthetic organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of fluorophenyl groups and a methoxy group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1,2-bis(3-fluorophenyl)-6-methoxyisoquinoline typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinoline Core: This can be achieved through Pomeranz-Fritsch or Bischler-Napieralski cyclization.
Introduction of Fluorophenyl Groups: This step may involve Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1,2-bis(3-fluorophenyl)-6-methoxyisoquinoline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1,2,3,4-Tetrahydro-1,2-bis(3-fluorophenyl)-6-methoxyisoquinoline may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1,2-bis(3-fluorophenyl)-6-methoxyisoquinoline would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the fluorophenyl and methoxy groups.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the fluorophenyl groups.
1,2-Bis(3-fluorophenyl)ethane: Lacks the isoquinoline core.
Uniqueness
1,2,3,4-Tetrahydro-1,2-bis(3-fluorophenyl)-6-methoxyisoquinoline is unique due to the presence of both fluorophenyl and methoxy groups, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
96719-68-5 |
|---|---|
Molecular Formula |
C22H19F2NO |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1,2-bis(3-fluorophenyl)-6-methoxy-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C22H19F2NO/c1-26-20-8-9-21-15(13-20)10-11-25(19-7-3-6-18(24)14-19)22(21)16-4-2-5-17(23)12-16/h2-9,12-14,22H,10-11H2,1H3 |
InChI Key |
DZFOJIAPAGYNSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(N(CC2)C3=CC(=CC=C3)F)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















